![molecular formula C24H23ClN4O3 B3957565 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide](/img/structure/B3957565.png)
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide
描述
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide, also known as BPN-14770, is a small molecule drug compound that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorder.
作用机制
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide is a positive allosteric modulator of the sigma-1 receptor, which is a chaperone protein that plays a role in various cellular processes, including calcium signaling, oxidative stress, and protein folding. By binding to the sigma-1 receptor, 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide enhances its activity, leading to increased neuroplasticity and improved cognitive function.
Biochemical and Physiological Effects:
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including increased neuroplasticity, enhanced synaptic transmission, and reduced inflammation. In mouse models of Alzheimer's disease, 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to reduce amyloid beta levels and improve synaptic function. In mouse models of Fragile X syndrome, 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to increase the expression of the FMRP protein, which is deficient in this disorder.
实验室实验的优点和局限性
One of the advantages of 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide is its specificity for the sigma-1 receptor, which reduces the risk of off-target effects. However, one limitation of 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide is its relatively low potency, which may require higher doses for therapeutic efficacy.
未来方向
For research on 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide include further preclinical studies to assess its safety and efficacy in animal models, as well as clinical trials to evaluate its potential therapeutic applications in humans. Additionally, research on the sigma-1 receptor and its role in various neurological disorders may provide insights into the mechanisms underlying the therapeutic effects of 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide and lead to the development of novel treatments for these disorders.
科学研究应用
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorder. In preclinical studies, 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to improve cognitive function and memory in mouse models of Alzheimer's disease and Fragile X syndrome. It has also been shown to reduce anxiety-like behavior in mouse models of autism spectrum disorder.
属性
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c25-20-7-9-21(10-8-20)26-24(30)19-6-11-22(23(16-19)29(31)32)28-14-12-27(13-15-28)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLBZXMMPSGVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。